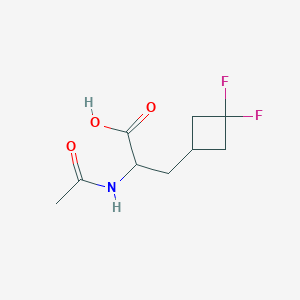

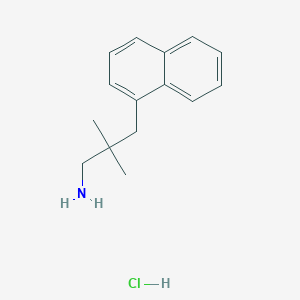

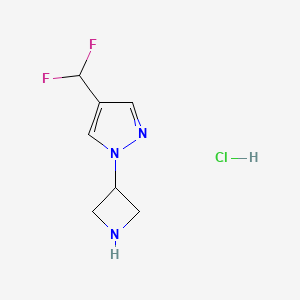

![molecular formula C6H9F2N3 B1484953 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2098071-12-4](/img/structure/B1484953.png)

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Vue d'ensemble

Description

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The molecular structure of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is represented by the molecular formula C6H9F2N3 . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Applications De Recherche Scientifique

Late-Stage Difluoromethylation

Late-stage difluoromethylation: is a cutting-edge technique that allows for the introduction of difluoromethyl groups into complex molecules at the final stages of synthesis. This method is particularly valuable for the modification of biologically active compounds, enhancing their properties such as metabolic stability and lipophilicity . The compound can serve as a reagent in this process, providing a pathway to introduce difluoromethyl groups into heteroaromatics through Minisci-type radical chemistry .

Pharmaceutical Development

In pharmaceutical development , the difluoromethyl group is prized for its ability to mimic the steric and electronic properties of the trifluoromethyl group while offering better metabolic stability. The subject compound can be utilized to create novel pharmaceuticals with improved pharmacokinetic profiles .

Agrochemical Synthesis

The introduction of difluoromethyl groups into agrochemicals can significantly alter their activity. This compound could be used to synthesize new classes of herbicides, pesticides, and fungicides with enhanced efficacy and selectivity .

Material Science

In material science , the compound’s ability to act as a building block for polymers containing difluoromethyl groups could lead to the development of materials with unique properties, such as resistance to solvents and thermal stability .

Biological Research

Biological research: can benefit from the compound’s potential use in the site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins. This can aid in the study of protein function and structure, as well as in the development of protein-based therapeutics .

Process Chemistry

The compound is also relevant in process chemistry , where its use in the synthesis of complex molecules can streamline manufacturing processes. This is particularly important for the large-scale production of pharmaceuticals and agrochemicals .

.Environmental Chemistry

Lastly, in environmental chemistry , the compound’s role in the formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, can be crucial. It can be used to study the environmental fate of difluoromethylated compounds and their potential impact on ecosystems .

Mécanisme D'action

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For example, many pyrazole derivatives have found their application as nonsteroidal anti-inflammatory drugs clinically . In addition, pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Orientations Futures

The future directions of research on 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine and other pyrazole derivatives are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Propriétés

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZTWZIDYATQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

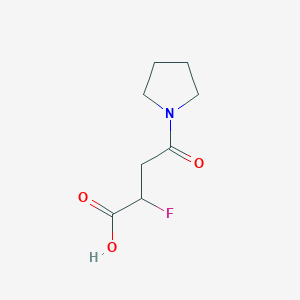

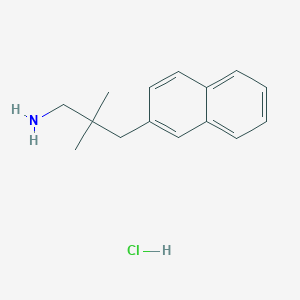

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)

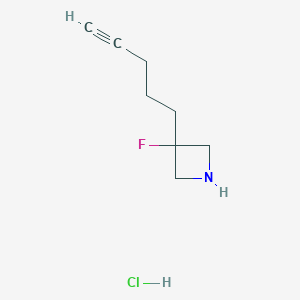

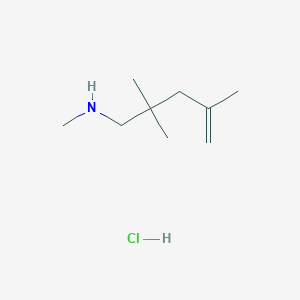

![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

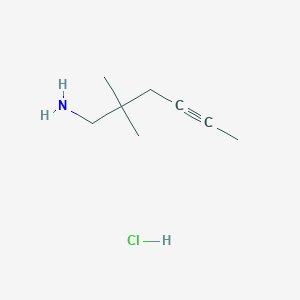

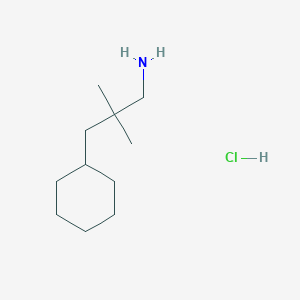

![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)